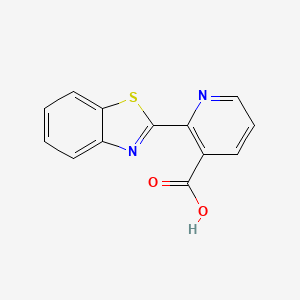

2,7,8-三甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

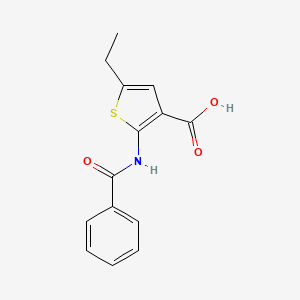

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 2,7,8-trimethylquinoline-4-carboxylic acid, has been achieved by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. A mechanism for their formation was proposed based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which share a core structure with 2,7,8-trimethylquinoline-4-carboxylic acid, was elucidated through X-ray structural analysis. This study provided insight into the compound's molecular geometry and confirmed the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate (Rudenko et al., 2013).

Chemical Reactions and Properties

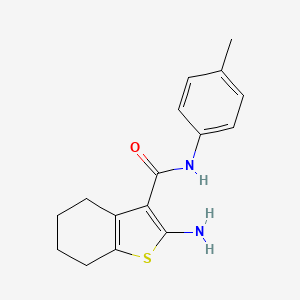

Substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acid, a compound related to 2,7,8-trimethylquinoline-4-carboxylic acid, was prepared through PPA-catalyzed thermal lactamization, showcasing the versatility of quinoline derivatives in chemical synthesis and highlighting potential reactivity patterns for 2,7,8-trimethylquinoline-4-carboxylic acid (Al-huniti et al., 2007).

科学研究应用

1. 生物化学中的光敏保护基

2,7,8-三甲基喹啉-4-羧酸衍生物,如8-溴-7-羟基喹啉(BHQ),已被合成为羧酸的光敏保护基。BHQ表现出高的单光子量子效率和对多光子诱导光解的敏感性,使其适用于体内应用。其低荧光和增加的溶解度增强了其作为生物信使的光遮蔽基的实用性 (Fedoryak & Dore, 2002)。

2. 抗菌活性

从2-苯基-7-取代喹啉-4-羧酸衍生的化合物,通过传统和微波辐射方法合成,展现出显著的体外抗菌活性,对广泛的微生物谱具有作用。值得注意的是,某些衍生物对链球菌和绿脓杆菌显示出显著的结果 (Bhatt & Agrawal, 2010)。

3. 生物活性化合物的合成

已经证明了2,4,7-三甲基喹啉的合成,这对于其作为抗癌试剂和对抗HIV病毒的活性而言在生物化学上具有重要意义。该化合物形成氢键的能力和其共轭的氮氧体系有助于其在工业和医学应用中的重要性 (Aydemir & Kaban, 2018)。

4. 化学中的结构表征

研究表明,4,8-二羟基喹啉-2-羧酸可以在与NH4VO3络合时作为三牙配体。这导致形成顺式-二氧钒(V)络合物,每个分子都以六角形分子排列方式堆积,展示了其在化学结构表征中的潜力 (Moriuchi et al., 2007)。

5. 生物化学中的代谢组学分析

2-叠氮基喹啉(HQ)作为液相色谱-质谱(LC-MS)分析羧酸、醛和酮的新型衍生试剂。这种基于HQ的方法使得可以通过对生物流体和组织的分析来表征代谢变化,例如糖尿病引起的变化 (Lu, Yao, & Chen, 2013)。

属性

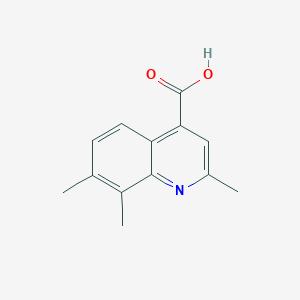

IUPAC Name |

2,7,8-trimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQOZCJRHHXDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360702 |

Source

|

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8-trimethylquinoline-4-carboxylic Acid | |

CAS RN |

436096-46-7 |

Source

|

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)